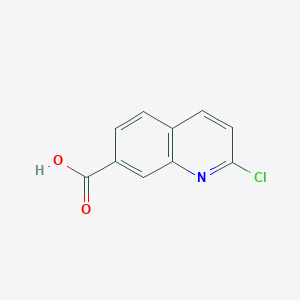

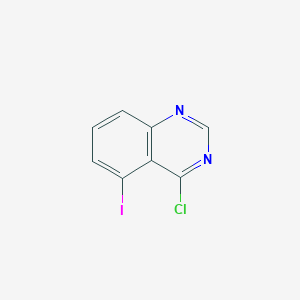

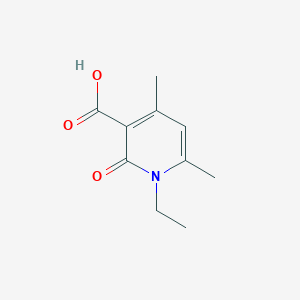

![molecular formula C6H4ClN3 B1415193 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1048913-70-7](/img/structure/B1415193.png)

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular weight of 153.57 . It is a solid at room temperature and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, which exhibited potential antitumor activities .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold have been synthesized and evaluated for various biological activities .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Applications antimicrobiennes

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine : les dérivés ont montré des résultats prometteurs comme agents antimicrobiens. Leur capacité à se lier à diverses enzymes et récepteurs dans les systèmes biologiques les rend efficaces contre une variété de bactéries Gram-positives et Gram-négatives, qui deviennent de plus en plus multirésistantes aux médicaments . La capacité du cycle triazole à interagir avec les membranes cellulaires microbiennes contribue à sa puissance en tant que composé antimicrobien.

Propriétés antifongiques

Les composés triazoliques, y compris les dérivés de This compound, sont bien connus pour leurs activités antifongiques. Ils constituent un élément clé de plusieurs médicaments antifongiques comme le fluconazole et le voriconazole, qui sont utilisés pour traiter une variété d'infections fongiques . Le noyau triazolique interfère avec la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques.

Activité anticancéreuse

La recherche a indiqué que les dérivés triazoliques présentent des propriétés anticancéreuses potentielles. Ils peuvent agir comme des inhibiteurs de diverses lignées cellulaires cancéreuses, affectant la prolifération cellulaire et induisant l'apoptose . L'introduction du substituant 6-Chloro peut améliorer ces propriétés, offrant une voie pour le développement de nouveaux médicaments anticancéreux.

Effets antiviraux

La flexibilité structurelle des dérivés triazoliques permet la création de composés ayant des activités antivirales significatives. This compound peut être conçu pour cibler des enzymes virales spécifiques ou des processus de réplication, fournissant une base pour le développement de nouvelles thérapies antivirales .

Potentiel antidiabétique

This compound : est structurellement similaire à certains dérivés de triazolo[4,3-a]pyrazine, qui ont été identifiés comme ayant des propriétés antidiabétiques. Ces composés peuvent moduler les niveaux de sucre dans le sang et sont étudiés comme traitements du diabète de type II .

Applications agrochimiques

Dans le domaine de l'agrochimie, les dérivés triazoliques sont utilisés pour leurs propriétés fongicides pour protéger les cultures des agents pathogènes fongiques. This compound pourrait être utilisé pour synthétiser de nouveaux agrochimiques qui protègent les ressources alimentaires tout en minimisant l'impact environnemental .

Safety and Hazards

The safety data sheet for 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding the formation of dust and aerosols, and handling in accordance with good industrial hygiene and safety practice .

Orientations Futures

The [1,2,4]triazolo[4,3-a]pyridine scaffold, to which 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine belongs, is considered an emerging privileged scaffold in medicinal chemistry . Future research may focus on the design and synthesis of novel analogues with improved potency, metabolic stability, and selectivity .

Mécanisme D'action

Target of Action

Triazolopyridine compounds have been known to interact with various targets, such as the mitogen-activated protein kinase 14 .

Mode of Action

Triazolopyridine compounds are known to interact with their targets and induce changes that can lead to various biological effects .

Biochemical Pathways

Triazolopyridine compounds have been associated with various biochemical pathways, depending on their specific targets .

Result of Action

Triazolopyridine compounds have been associated with various biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of triazolopyridine compounds .

Analyse Biochimique

Biochemical Properties

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as kinases, which are crucial in regulating cellular processes. The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting these enzymes, the compound can alter gene expression and cellular metabolism. For instance, in cancer cells, this compound has demonstrated the ability to reduce cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological changes have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound’s metabolites can also interact with other enzymes and cofactors, potentially influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity, as well as its ability to reach target sites within the body .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus to interact with DNA and transcription factors, or in the cytoplasm to modulate enzyme activity. These localization patterns can significantly impact the compound’s biological effects and therapeutic potential .

Propriétés

IUPAC Name |

6-chloro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQSFULFENPUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

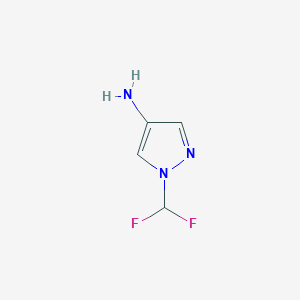

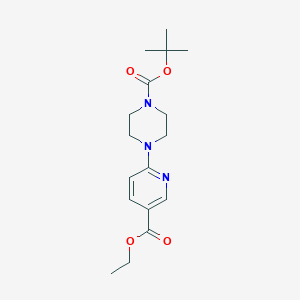

![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)

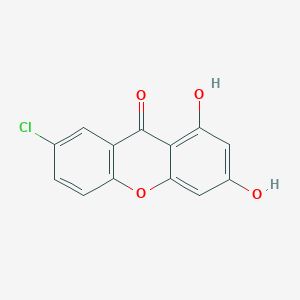

![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)

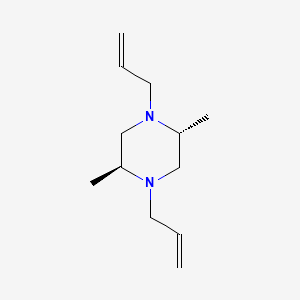

![3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1415124.png)

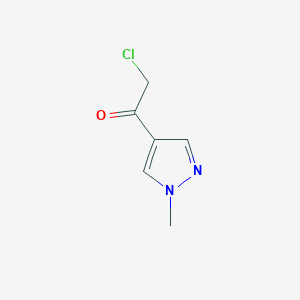

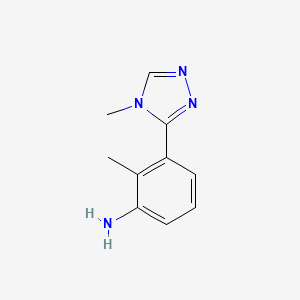

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)